
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a chemical compound that features a piperidine ring attached to a tetrahydronaphthalenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves the reaction of a piperidine derivative with a tetrahydronaphthalenol precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the tetrahydronaphthalenol core, followed by the introduction of the piperidine ring. The final step involves the formation of the hydrogen bromide salt to enhance the compound’s stability and solubility.
化学反应分析
Types of Reactions
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets in the body. The piperidine ring and tetrahydronaphthalenol core allow the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
1,5-Naphthyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Quinoxalines: Quinoxaline derivatives are known for their diverse pharmacological properties and are structurally related to the tetrahydronaphthalenol core.
Uniqueness
7-(Piperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide is unique due to the presence of both the piperidine ring and the tetrahydronaphthalenol core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
CAS 编号 |
81185-41-3 |
|---|---|
分子式 |
C15H22BrNO |
分子量 |
312.24 g/mol |
IUPAC 名称 |
7-piperidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c17-15-6-4-5-12-7-8-13(11-14(12)15)16-9-2-1-3-10-16;/h4-6,13,17H,1-3,7-11H2;1H |
InChI 键 |
MMSFIXKHNZCTAX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2CCC3=C(C2)C(=CC=C3)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


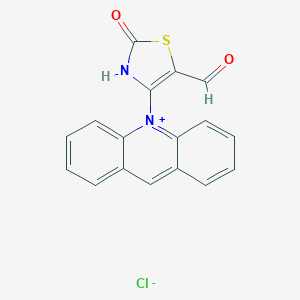
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
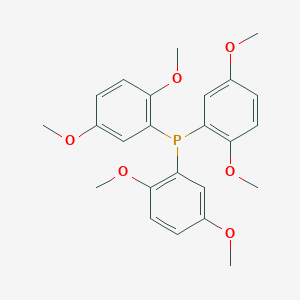
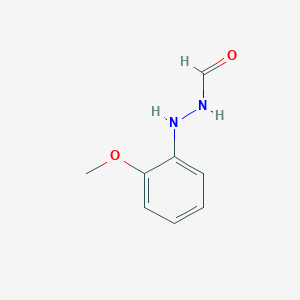
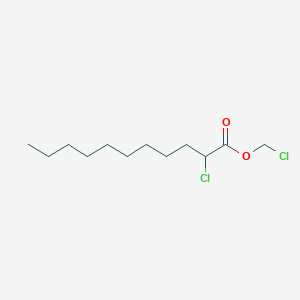

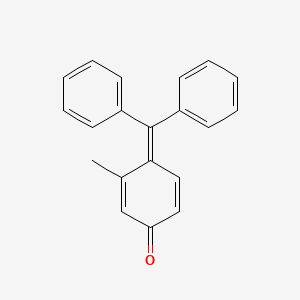
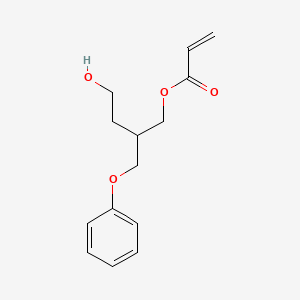
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
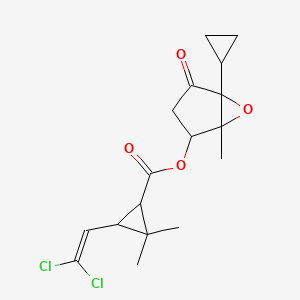
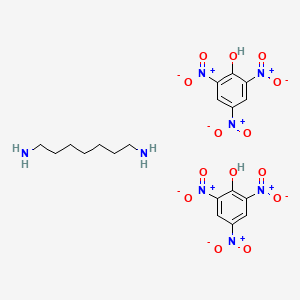
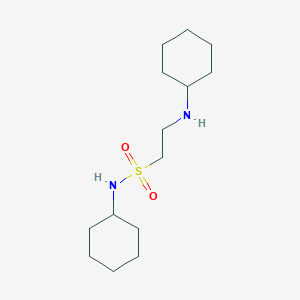
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
